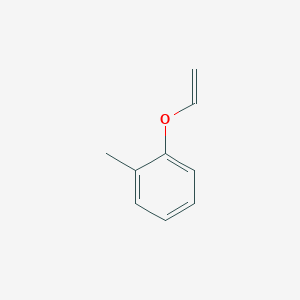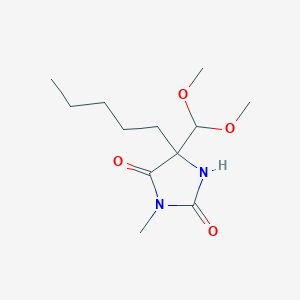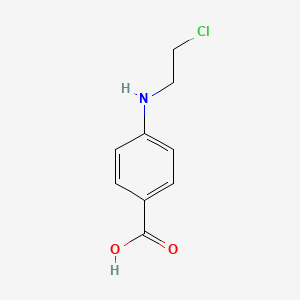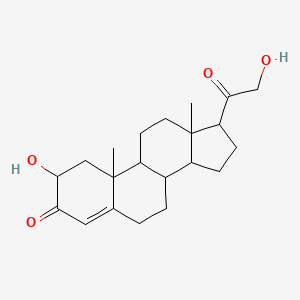
2,21-Dihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,21-Dihydroxypregn-4-ene-3,20-dione, also known as 19,21-Dihydroxypregn-4-ene-3,20-dione, is a steroid compound with the molecular formula C21H30O4 and a molecular weight of 346.4605 g/mol . It is a derivative of pregnane and is structurally related to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,21-Dihydroxypregn-4-ene-3,20-dione can be synthesized from 3β-acetoxypregn-5-en-20-one via the hypoiodite reaction. This involves the treatment of the 5α-bromo-6β-hydroxy derivative with lead tetraacetate (Pb(OAc)4) and iodine (I2) under irradiation . The intermediate 21-monoacetate is then oxidized to the 19-oxo derivative, followed by alkaline cleavage to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,21-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
2,21-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of adrenal gland disorders.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,21-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. It is known to act on the adrenal cortex, influencing the synthesis and release of corticosteroids . The compound’s effects are mediated through its binding to glucocorticoid receptors, leading to the regulation of gene expression and modulation of inflammatory responses .
Comparison with Similar Compounds
2,21-Dihydroxypregn-4-ene-3,20-dione can be compared with other similar compounds, such as:
21-Deoxycortisol:
11-Deoxycortisol: Another related compound, known for its role in the biosynthesis of cortisol.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
604-30-8 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-15-13(14(20)5-6-16(20)19(25)11-22)4-3-12-9-17(23)18(24)10-21(12,15)2/h9,13-16,18,22,24H,3-8,10-11H2,1-2H3 |
InChI Key |
KYRHFGKXGJXOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


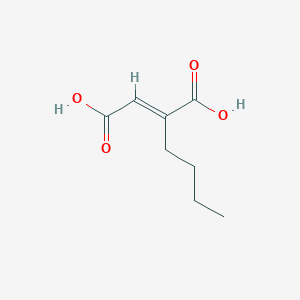
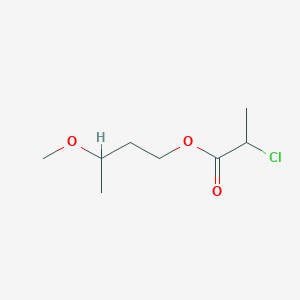
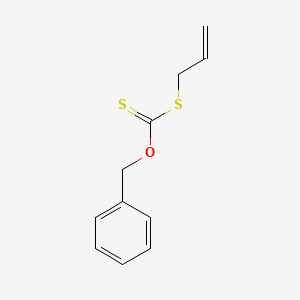

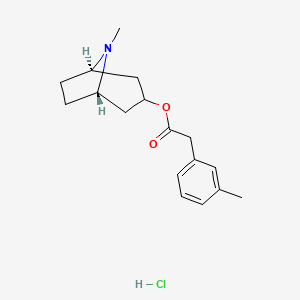
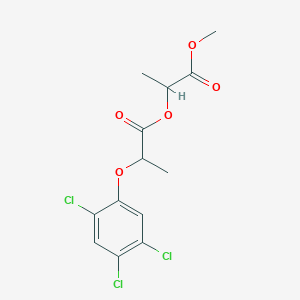
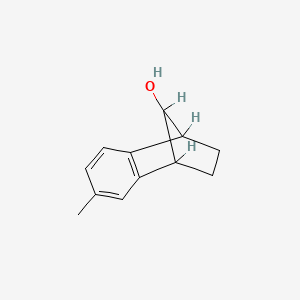
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
